170-Fold Increase in μ-Opioid Receptor Affinity Compared to Unsubstituted Phenylalanine in Dermorphin Peptides
In a direct head-to-head comparison within the dermorphin heptapeptide framework, replacement of the Phe residue at position 3 with L-2,6-dimethylphenylalanine (L-Dmp) produced analog [L-Dmp(3)]DM, which exhibited a 170-fold increase in μ-opioid receptor binding affinity relative to the unsubstituted phenylalanine-containing parent peptide dermorphin (DM) [1]. This substitution concurrently produced only a 4-fold increase in δ-opioid receptor affinity, thereby achieving a 40-fold net improvement in μ-receptor selectivity [1]. The quantitative enhancement in receptor affinity and selectivity was confirmed through in vitro bioassays, validating the functional relevance of the binding data [1].
| Evidence Dimension | μ-Opioid receptor binding affinity (fold increase relative to parent peptide) |
|---|---|
| Target Compound Data | [L-Dmp(3)]DM: 170-fold increase in μ affinity |
| Comparator Or Baseline | Dermorphin (DM) parent peptide with unsubstituted Phe at position 3 |
| Quantified Difference | 170-fold increase in μ affinity; δ affinity increased only 4-fold, yielding 40-fold improved μ selectivity |
| Conditions | Radioligand binding assays using rat brain membrane preparations; in vitro bioassays on guinea pig ileum (GPI) and mouse vas deferens (MVD) |
Why This Matters
This quantitatively demonstrates that 2,6-dimethylphenylalanine confers a level of μ-opioid receptor affinity enhancement that cannot be achieved with unsubstituted phenylalanine, making it an essential procurement choice for researchers designing high-affinity, receptor-selective opioid peptide analogs.
- [1] Ambo A, Murase H, Niizuma H, Ouchi H, Yamamoto Y, Sasaki Y. Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity. Bioorg Med Chem Lett. 2002;12(6):879-81. View Source
